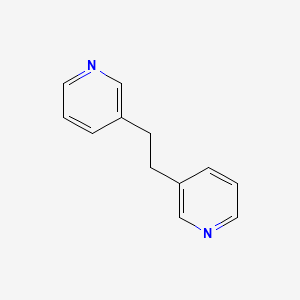
1,2-Di(3-pyridyl)ethane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide is a complex organic compound that belongs to the class of diazenyl chromene derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide typically involves a multi-step process:
Diazotization: The process begins with the diazotization of 4-bromoaniline to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 3-methylphenylamine to form the diazenyl intermediate.
Cyclization: The intermediate undergoes cyclization with 2-hydroxybenzaldehyde to form the chromene ring.
Amidation: Finally, the chromene derivative is reacted with a suitable carboxylic acid derivative to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of catalysts. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl and chromene moieties.
Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with modified diazenyl and chromene groups.
Reduction: Aminated derivatives with reduced diazenyl groups.
Substitution: Substituted derivatives with various functional groups replacing the bromine atom.
科学的研究の応用
6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Material Science: The compound’s chromene moiety makes it useful in the development of organic semiconductors and photonic materials.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
作用機序
The compound exerts its effects through various mechanisms:
Molecular Targets: It can interact with enzymes, receptors, and DNA, leading to modulation of biological pathways.
Pathways Involved: The compound may inhibit key enzymes involved in cell proliferation, induce apoptosis in cancer cells, and modulate inflammatory pathways.
類似化合物との比較
Similar Compounds
- 6-(4-Chlorophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide
- 6-(4-Fluorophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide
- 6-(4-Methylphenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide
Uniqueness
6-(4-Bromophenyl)diazenyl-n-(3-methylphenyl)-2-oxo-chromene-3-carboxamide is unique due to the presence of the bromine atom, which imparts distinct electronic and steric properties
特性
CAS番号 |
4916-58-9 |
|---|---|
分子式 |
C12H12N2 |
分子量 |
184.24 g/mol |
IUPAC名 |
3-(2-pyridin-3-ylethyl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-3-11(9-13-7-1)5-6-12-4-2-8-14-10-12/h1-4,7-10H,5-6H2 |
InChIキー |
XGARFEAOJKHVAD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CCC2=CN=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(Benzenesulfonamido)-2-(hydroxy-diphenyl-methyl)phenyl]benzenesulfonamide](/img/structure/B13997085.png)
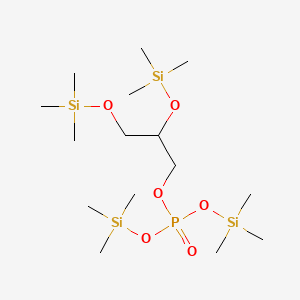
![N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]decanediamide](/img/structure/B13997093.png)
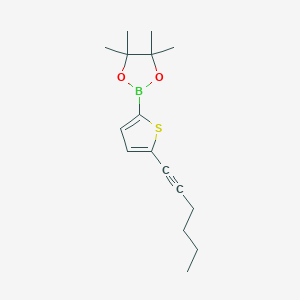
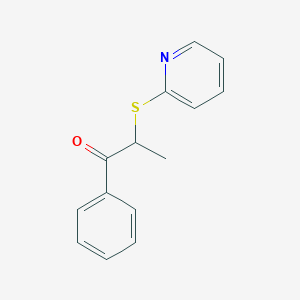

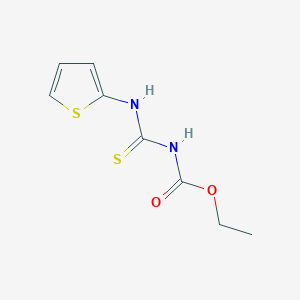
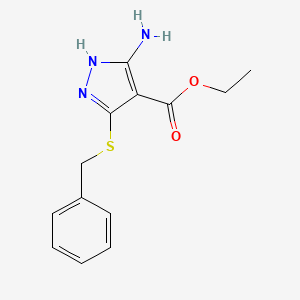
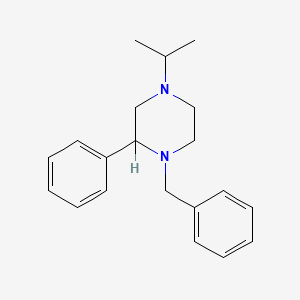
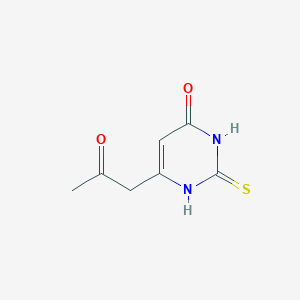
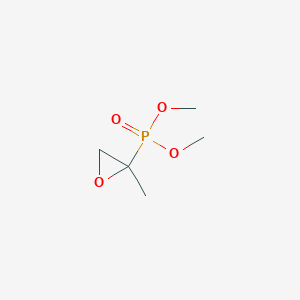
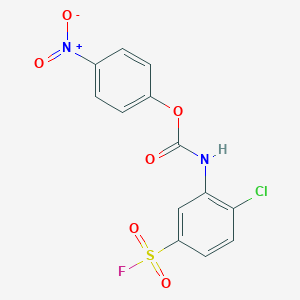
![Methyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenyl)carbamoyl]amino}-5,5-dimethyl-4,5-dihydrofuran-3-carboxylate](/img/structure/B13997174.png)
